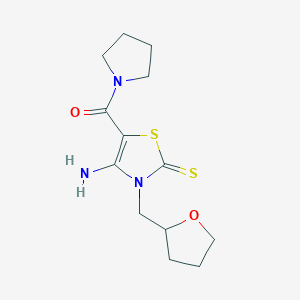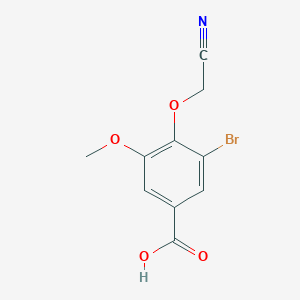
3-Bromo-4-(cyanomethoxy)-5-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-4-(cyanomethoxy)-5-methoxybenzoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BMMA, and it is a derivative of benzoic acid. BMMA has a molecular formula of C10H8BrNO4, and it has a molar mass of 282.08 g/mol. In
Scientific Research Applications
Halogen Bonding and Molecular Interactions
Research on compounds structurally similar to 3-Bromo-4-(cyanomethoxy)-5-methoxybenzoic acid, such as 4-bromo-3,5-di(methoxy)benzoic acid, has revealed insights into the strength of Br...Br type II halogen bonds. These studies show that methoxy substituents can influence the geometrical features involved in Br...Br interactions, which are crucial for understanding molecular assembly and designing materials with desired properties (Raffo et al., 2016).
Photodynamic Therapy Applications
Another area of application involves derivatives of similar bromo- and methoxy-substituted compounds for photodynamic therapy (PDT). Research on zinc phthalocyanine derivatives, which share functional groups with this compound, demonstrates their potential in PDT due to their high singlet oxygen quantum yield, making them effective for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthetic Chemistry and Material Science
The compound also plays a role in synthetic chemistry, as illustrated by the reaction of bromobenzoic acids with arylacetonitriles, leading to various cyanobenzoic acids. This process, involving a benzyne-3-carboxylate intermediate, showcases the compound's potential in synthesizing complex organic molecules and intermediates for further chemical synthesis (Wang, Maguire, & Biehl, 1998).
Environmental Applications
On the environmental front, studies on bromophenol derivatives from marine algae, including compounds similar to this compound, have explored their potential as natural antioxidants. These findings suggest that such compounds could have applications in food preservation and the development of antioxidant-rich dietary supplements (Zhao et al., 2004).
properties
IUPAC Name |
3-bromo-4-(cyanomethoxy)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO4/c1-15-8-5-6(10(13)14)4-7(11)9(8)16-3-2-12/h4-5H,3H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLUCQIADVVLMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)Br)OCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B2713868.png)
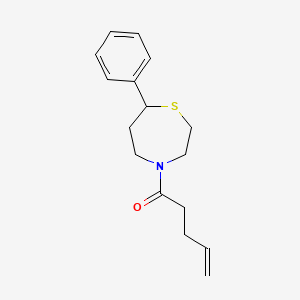
![2-Ethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide](/img/structure/B2713870.png)

![(4-Fluorophenyl)-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]cyanamide](/img/structure/B2713873.png)
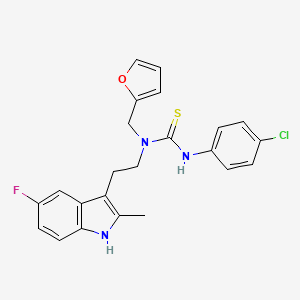
![6-Bromo-2-p-tolyl-imidazo[1,2-a]pyridine-3-carboxaldehyde](/img/structure/B2713878.png)
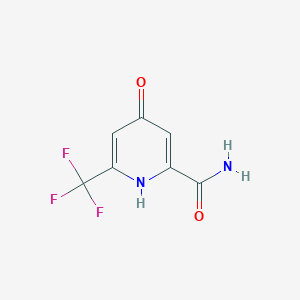
![4-[4-(benzyloxy)phenyl]-2-(cyclopropylmethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2713881.png)
![1-[4-(2-Chloroacetyl)piperazin-1-yl]cyclopentane-1-carboxamide](/img/structure/B2713883.png)

![1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde oxime](/img/structure/B2713887.png)
![4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2713890.png)
